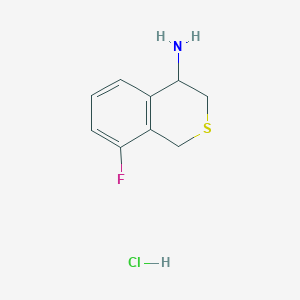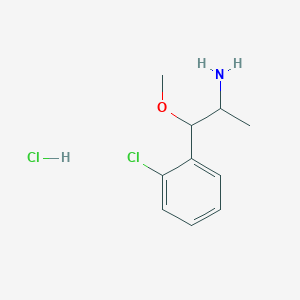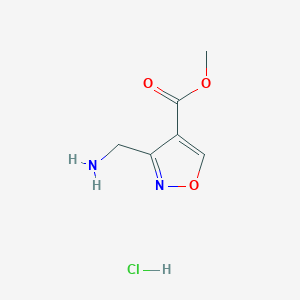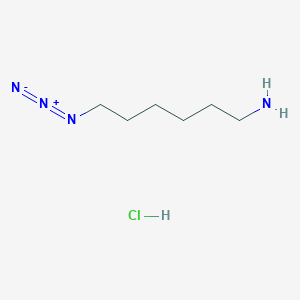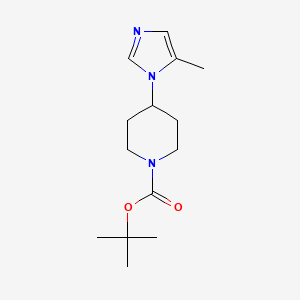
tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate, also known as TBMP, is a chemical compound that has been studied for its potential applications in a variety of scientific and medical fields. TBMP has been found to exhibit a diverse range of chemical, biochemical and physiological effects, and its structure and properties have been extensively studied in order to better understand its potential uses.
科学的研究の応用
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific and medical fields. It has been used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs, and as a catalyst in organic reactions. This compound has also been used in the synthesis of polymers materials, such as polycarbonates and polyurethanes, and as a surfactant in the production of emulsions.
作用機序
The exact mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, this compound has been found to interact with other proteins, such as proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and the regulation of cell growth and apoptosis. In addition, this compound has been found to have anti-oxidant, anti-microbial, and anti-cancer properties.
実験室実験の利点と制限
The use of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate as a reagent in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is stable and easy to handle. In addition, this compound is non-toxic and can be used in a variety of reactions. However, the use of this compound in lab experiments also has some limitations. It is not soluble in water, and it is not compatible with certain organic solvents. In addition, this compound is sensitive to light and air, which can lead to degradation of the compound.
将来の方向性
The potential applications of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate are still being explored, and there are several possible future directions for research. One possible future direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, this compound could be used as a catalyst in the synthesis of other compounds, such as polymers and surfactants. Finally, this compound could be used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs.
合成法
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of tert-butyl piperidine with 5-methyl-1H-imidazol-1-yl chloride in the presence of potassium carbonate and dimethylformamide. This reaction produces this compound, which can then be purified by recrystallization.
特性
IUPAC Name |
tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKTRPZRHQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

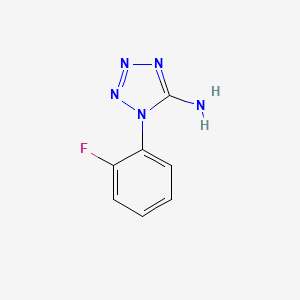
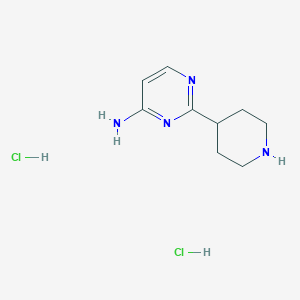
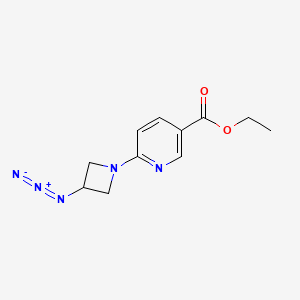
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
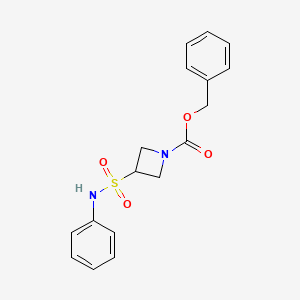
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
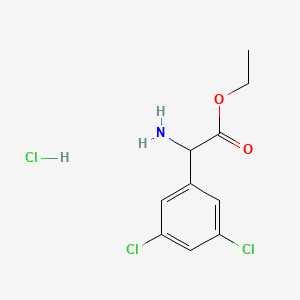
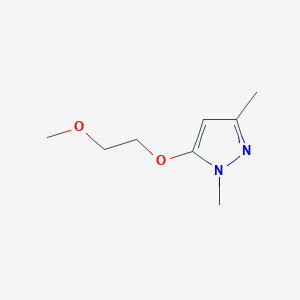
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)
